SCR-1481B1

Description

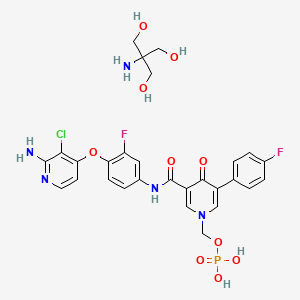

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCKZXWUASKHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClF2N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SCR-1481B1 (Metatinib): A Technical Guide for Drug Development Professionals

SCR-1481B1 , also known as Metatinib , is a potent, orally available small molecule inhibitor targeting both the c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1][2] This dual inhibitory activity positions Metatinib as a promising therapeutic agent for cancers that are dependent on these signaling pathways for their growth, proliferation, and angiogenesis. This guide provides an in-depth technical overview of this compound, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing its mechanism of action.

Chemical and Physical Properties

| Property | Value |

| Synonyms | Metatinib anhydrous, c-Met inhibitor 2 |

| CAS Number | 1174161-86-4 |

| Molecular Formula | C32H40ClF2N6O13P |

| Molecular Weight | 821.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

Mechanism of Action

This compound exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both c-MET and VEGFR2 receptor tyrosine kinases. The c-MET pathway, when activated by its ligand HGF (Hepatocyte Growth Factor), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion.[3] Similarly, the activation of VEGFR2 by VEGF is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

By simultaneously blocking these two critical pathways, this compound can potentially overcome resistance mechanisms that may arise from the activation of alternative signaling routes. The dual inhibition is thought to have a synergistic effect, leading to a more potent anti-tumor response.

Signaling Pathway

The following diagram illustrates the dual inhibitory action of this compound on the c-MET and VEGFR2 signaling pathways.

Preclinical Data

While extensive preclinical data for this compound is not publicly available, the following information has been reported:

In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference |

| c-MET | 1.7 | [2] |

| VEGFR2 | Data not publicly available |

Note: A comprehensive kinase selectivity profile for this compound is not available in the public domain.

In Vivo Efficacy in Xenograft Models

Detailed quantitative results from in vivo xenograft studies, such as specific tumor growth inhibition percentages and dosing regimens in animal models, are not publicly available.

Clinical Development

A Phase I clinical trial (NCT02938394) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Metatinib in patients with advanced refractory solid tumors.[1]

Phase I Trial Design

The study utilized a 3+3 dose-escalation design. Patients received a single oral dose of Metatinib on day 1, followed by a 2-day washout period, and then commenced a multi-dose schedule of once-daily administration for 25 consecutive days (days 4-28), constituting one cycle.[1]

Pharmacokinetics

Following oral administration, Metatinib is rapidly absorbed and metabolized to its active metabolite, SCR-1510.[1]

| Parameter (SCR-1510) | Value |

| Time to Maximum Concentration (Tmax) | 2.0 - 3.0 hours |

| Terminal Elimination Half-life (t1/2) | 8 - 14 hours |

Data from single-dose administration in the Phase I trial.[1]

Safety and Tolerability

The maximum tolerated dose (MTD) of Metatinib was determined to be 200 mg/day.[1]

| Dose-Limiting Toxicities (DLTs) |

| Hand-foot skin reaction |

| Diarrhea |

| Liver dysfunction |

| Most Common Treatment-Related Adverse Events (TRAEs) |

| Skin toxicity (50%) |

| Diarrhea (33.3%) |

| Liver dysfunction (27.8%) |

Data from the Phase I clinical trial.[1]

Preliminary Efficacy

In the Phase I trial involving 18 patients with advanced solid tumors:[1]

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 11.1% (2 patients with partial response) |

| Disease Control Rate (DCR) | 61.1% (9 patients with stable disease) |

| Median Progression-Free Survival (PFS) | 2.75 months |

Experimental Protocols

Phase I Clinical Trial Pharmacokinetic Assessment

Objective: To determine the pharmacokinetic profile of Metatinib and its metabolites.

Methodology: [1]

-

Single-Dose Phase:

-

Serial blood samples were collected from patients at the following time points: pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-administration of the first dose.

-

-

Multiple-Dose Phase:

-

Blood samples were collected 0.5 hours prior to dosing on days 8, 15, and 29.

-

On day 29, following the final dose, serial blood samples were collected at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Sample Processing and Storage:

-

All blood samples were centrifuged to separate the plasma.

-

Plasma fractions were stored at -70°C until analysis.

-

-

Data Analysis:

-

Plasma concentrations of Metatinib's metabolites (SCR-1510 and SCR-1512) were quantified.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC0–t, AUC0–∞, and t1/2) were calculated using a noncompartmental analysis model with Phoenix WinNonlin 6.1 software.

-

In Vivo Formulation Protocol

Objective: To prepare this compound for in vivo administration in preclinical models.

Methodology:

-

Vehicle 1:

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

If precipitation occurs, use heat and/or sonication to aid dissolution.

-

-

Vehicle 2:

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add co-solvents to achieve a final formulation of 10% DMSO and 90% Corn Oil.

-

If precipitation occurs, use heat and/or sonication to aid dissolution.

-

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Conclusion

This compound (Metatinib) is a dual inhibitor of c-MET and VEGFR2 with a manageable safety profile and promising preliminary anti-tumor activity in patients with advanced solid tumors. The determined MTD of 200 mg/day provides a basis for future clinical investigations. Further research is warranted to fully elucidate its efficacy in specific cancer types, potentially guided by biomarkers such as c-MET expression. The lack of publicly available, detailed preclinical data, particularly a comprehensive kinase selectivity profile and in vivo efficacy studies, represents a current knowledge gap.

References

SCR-1481B1 (Metatinib): A Technical Guide to a Dual c-Met/VEGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases. Dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, contributing to tumor growth, proliferation, and metastasis. By simultaneously inhibiting VEGFR2, a key mediator of angiogenesis, this compound presents a dual-pronged approach to cancer therapy. This technical guide provides a comprehensive overview of the function, preclinical and clinical data, and experimental methodologies associated with this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases. The binding of hepatocyte growth factor (HGF) to c-Met, or VEGF to VEGFR2, induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, migration, and angiogenesis. This compound binds to the ATP-binding pocket of these kinases, preventing phosphorylation and thereby blocking the activation of these downstream pathways. The inhibition of c-Met signaling directly impedes tumor cell growth and survival, while the blockade of VEGFR2 signaling restricts the formation of new blood vessels necessary for tumor expansion.

Caption: Inhibition of c-Met and VEGFR2 signaling by this compound.

Quantitative Data

In Vitro Potency

| Target | IC50 |

| c-Met Kinase | 1.7 nM |

| VEGFR2 | 15 nM |

Preclinical In Vivo Efficacy

| Tumor Model | Compound | Dose | Result |

| GTL-16 Gastric Carcinoma Xenograft | This compound (Example 1) | 25 mg/kg | >50% Tumor Growth Inhibition[1] |

| GTL-16 Gastric Carcinoma Xenograft | This compound Prodrug (Example 2) | 31.2 mg/kg | >50% Tumor Growth Inhibition[1] |

Phase I Clinical Trial Data (Metatinib Tromethamine Tablet)

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 200 mg/day | [1][2] |

| Dose-Limiting Toxicities (DLTs) | Hand-foot skin reaction, diarrhea, liver dysfunction | [1][2] |

| Objective Response Rate (ORR) | 11.1% | [1][2] |

| Disease Control Rate (DCR) | 61.1% | [1][2] |

| Median Progression-Free Survival (PFS) | 2.75 months | [1][2] |

Pharmacokinetic Parameters (Metabolite: SCR-1510)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 2.0 - 3.0 hours | [1][2] |

| Terminal Elimination Half-life (t½) | 8 - 14 hours | [1][2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative)

This protocol is a representative example of how the IC50 values for this compound against c-Met and VEGFR2 could be determined.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human c-Met or VEGFR2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a serial dilution of this compound in DMSO are required.

-

Assay Plate Preparation: In a 96-well or 384-well plate, the kinase, substrate, and varying concentrations of this compound are combined in an appropriate assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).

-

Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

Cell-Based Proliferation Assay (Illustrative)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines with known c-Met expression levels (e.g., GTL-16) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo® assay.

-

Data Analysis: The absorbance or fluorescence values are normalized to the vehicle control. The results are plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study (Illustrative)

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

Caption: Workflow for a typical in vivo tumor xenograft study.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., GTL-16) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. The mice are then randomized into treatment and control groups.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil) and administered orally to the treatment group, typically once daily. The control group receives the vehicle alone.

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight and the general health of the mice are also monitored.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. The percentage of tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group.

Conclusion

This compound (Metatinib) is a dual inhibitor of c-Met and VEGFR2 with demonstrated in vitro potency and in vivo anti-tumor activity in preclinical models. Phase I clinical data has established a manageable safety profile and shown preliminary signs of efficacy in patients with advanced solid tumors. The provided data and experimental frameworks offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

An In-depth Technical Guide to the Dual Inhibition of VEGFR2 and c-Met by SCR-1481B1 (Metatinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting two key receptor tyrosine kinases implicated in tumor progression and angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Mesenchymal-Epithelial Transition factor (c-Met). This dual inhibitory action offers a promising strategy to overcome resistance mechanisms associated with single-target anti-angiogenic therapies. This technical guide provides a comprehensive overview of the VEGFR2 and c-Met inhibition pathways by this compound, summarizing available preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways. While specific preclinical data such as IC50 values are often detailed in patent literature, this guide leverages publicly available clinical trial information and established experimental protocols to provide a thorough understanding of this compound's mechanism of action and its clinical implications.

Introduction: The Rationale for Dual VEGFR2/c-Met Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the VEGF/VEGFR2 signaling pathway being a primary driver. Inhibition of this pathway has been a successful strategy in cancer therapy. However, tumors can develop resistance to anti-VEGF therapies through the activation of alternative pro-angiogenic signaling pathways, with the HGF/c-Met axis being a prominent escape mechanism. The c-Met pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), can promote tumor cell proliferation, survival, invasion, and angiogenesis. Therefore, the simultaneous inhibition of both VEGFR2 and c-Met pathways by a single agent like this compound presents a rational approach to achieve a more potent and durable anti-tumor response.

The this compound-Targeted Signaling Pathways

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both VEGFR2 and c-Met. This blockade prevents the autophosphorylation and subsequent activation of these receptors, thereby inhibiting their downstream signaling cascades.

VEGFR2 Inhibition Pathway

The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability. This compound blocks the initial autophosphorylation step, effectively shutting down this entire signaling cascade.

c-Met Inhibition Pathway

Similarly, the binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation. Activated c-Met recruits and phosphorylates various downstream signaling proteins, including GRB2, GAB1, and SHP2. This leads to the activation of multiple signaling pathways, such as the RAS-MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K-Akt pathway, which is crucial for cell survival and motility. By inhibiting c-Met autophosphorylation, this compound abrogates these downstream signals.

Pathway Visualization

The following diagram illustrates the dual inhibitory action of this compound on the VEGFR2 and c-Met signaling pathways.

Quantitative Data Summary

While specific preclinical IC50 values for this compound are primarily found within patent literature (WO 2009094417 A1), the following tables summarize the key quantitative data from the Phase I clinical trial of Metatinib Tromethamine Tablet in patients with advanced refractory solid tumors.

Table 1: Clinical Efficacy of Metatinib (Phase I)

| Parameter | Value |

| Objective Response Rate (ORR) | 11.1% |

| Disease Control Rate (DCR) | 61.1% |

| Median Progression-Free Survival (PFS) | 2.75 months |

Table 2: Clinical Safety and Pharmacokinetics of Metatinib (Phase I)

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 200 mg/day |

| Dose-Limiting Toxicities (DLTs) | Hand-foot skin reaction, diarrhea, liver dysfunction |

| Most Common Treatment-Related Adverse Events (TRAEs) | Skin toxicity (50%), diarrhea (33.3%), liver dysfunction (27.8%) |

| Mean Time to Maximum Concentration (Tmax) of SCR-1510 (active metabolite) | ~2.0 - 3.0 hours |

| Terminal Elimination Half-life of SCR-1510 | 8 - 14 hours |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, this section provides standardized, widely accepted methodologies for the key experiments typically used to characterize a dual VEGFR2/c-Met inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2 and c-Met kinases.

Methodology:

-

Reagents: Recombinant human VEGFR2 and c-Met kinase domains, ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A serial dilution of this compound is prepared.

-

The kinase, substrate, and inhibitor are incubated together in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

-

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with varying levels of VEGFR2 and c-Met expression.

Methodology:

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) for VEGFR2 activity, and c-Met dependent cancer cell lines (e.g., MKN-45, SNU-5).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

-

Cell viability is measured by adding the detection reagent, which quantifies ATP levels as an indicator of metabolically active cells.

-

The results are used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

-

Procedure:

-

Human cancer cells (e.g., a c-Met amplified gastric cancer cell line) are injected subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound (or vehicle control) is administered orally at a predetermined dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

-

Experimental Workflow Visualization

The following diagram outlines a typical preclinical evaluation workflow for a kinase inhibitor like this compound.

SCR-1481B1: An In-depth Technical Guide on Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases. These receptors are critical mediators of oncogenic signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the affected signaling cascades. The information presented is intended to support further preclinical and clinical research into the therapeutic potential of this dual-kinase inhibitor.

Introduction

The c-MET and VEGFR2 signaling pathways are frequently dysregulated in a variety of human cancers, contributing to tumor growth, metastasis, and resistance to therapy. The HGF/c-MET axis activation leads to the stimulation of several downstream pathways, including the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt/mTOR, and JAK/STAT pathways. Similarly, the binding of VEGF to VEGFR2 triggers signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

This compound has been developed to simultaneously block these two critical pathways. This dual-inhibition strategy holds the promise of a more comprehensive anti-tumor effect by targeting both the cancer cells directly (via c-MET inhibition) and their blood supply (via VEGFR2 inhibition).

Core Signaling Pathways Affected by this compound

This compound exerts its biological effects by inhibiting the autophosphorylation of c-MET and VEGFR2, thereby blocking the initiation of their downstream signaling cascades.

c-MET Downstream Signaling

Inhibition of c-MET by this compound is expected to attenuate signaling through the following key pathways:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation.

-

PI3K/Akt/mTOR Pathway: This cascade is a critical regulator of cell survival, growth, and metabolism.

-

JAK/STAT Pathway: The STAT3 transcription factor, in particular, is a key downstream effector of c-MET, promoting cell survival and proliferation.

VEGFR2 Downstream Signaling

By inhibiting VEGFR2, this compound is anticipated to disrupt angiogenesis through the modulation of:

-

Endothelial Cell Proliferation and Survival: Primarily mediated through the PI3K/Akt pathway.

-

Endothelial Cell Migration: Influenced by the activation of focal adhesion kinase (FAK) and the p38 MAPK pathway.

The following diagram illustrates the primary signaling pathways targeted by this compound.

Quantitative Analysis of Downstream Signaling Effects

While specific quantitative data for this compound's effect on the phosphorylation of downstream signaling molecules is not extensively available in the public domain, studies on analogous dual c-MET/VEGFR2 inhibitors provide valuable insights. The following table summarizes expected inhibitory activities based on the known mechanism of action and data from similar compounds.

| Target Pathway | Key Downstream Molecule | Expected Effect of this compound | Typical Assay |

| c-MET Signaling | Phospho-MET (p-MET) | Potent Inhibition | Western Blot, ELISA |

| Phospho-STAT3 (p-STAT3) | Dose-dependent Inhibition | Western Blot, Flow Cytometry | |

| Phospho-Akt (p-Akt) | Dose-dependent Inhibition | Western Blot, ELISA | |

| Phospho-ERK1/2 (p-ERK) | Dose-dependent Inhibition | Western Blot, ELISA | |

| VEGFR2 Signaling | Phospho-VEGFR2 (p-VEGFR2) | Potent Inhibition | Western Blot, ELISA |

| Cellular Effects | Tumor Cell Proliferation | Inhibition (IC50 varies by cell line) | MTT, CellTiter-Glo |

| Endothelial Cell Proliferation | Inhibition | BrdU, EdU incorporation | |

| Tumor Angiogenesis | Reduction | In vivo Matrigel plug assay, CD31 staining |

Note: The actual IC50 and percentage of inhibition values are dependent on the specific cell line, experimental conditions, and concentration of this compound used.

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to quantify the dose-dependent inhibition of key signaling proteins.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., a cell line with known c-MET or VEGFR2 dependency) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).

-

Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MET, p-VEGFR2, p-STAT3, p-Akt, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein or the loading control.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of c-MET or VEGFR2.

Methodology:

-

Reaction Setup: In a microplate, combine the recombinant c-MET or VEGFR2 kinase, a specific substrate (e.g., a synthetic peptide), and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a luminescence-based assay.

-

Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a promising dual inhibitor of c-MET and VEGFR2, with the potential to impact multiple key oncogenic signaling pathways. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the precise downstream effects of this compound. A thorough characterization of its impact on the MAPK, PI3K/Akt/mTOR, and STAT3 pathways, as well as on angiogenesis, is crucial for its continued development as a cancer therapeutic. Further studies with detailed quantitative analyses will be instrumental in elucidating the full potential of this compound in various cancer contexts.

SCR-1481B1: A Technical Overview of Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in cancer progression. This document provides a detailed technical guide on the target binding affinity of this compound, focusing on its interaction with the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). It includes a compilation of quantitative binding data, detailed experimental methodologies for kinase activity assays, and visual representations of the associated signaling pathways and experimental workflows. This information is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound (Metatinib) is a multi-targeted tyrosine kinase inhibitor with significant activity against cancers that are dependent on the activation of the c-Met and VEGFR signaling pathways.[1][2] These pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis, and their dysregulation is a hallmark of many solid tumors. By inhibiting these key kinases, this compound demonstrates potential as an anti-cancer therapeutic.

Target Binding Affinity

The inhibitory activity of this compound has been quantified against its primary targets, c-Met and VEGFR. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Target | IC50 (nM) |

| c-Met | 1.7 |

| VEGFR-2 | 560 |

Note: The IC50 value for VEGFR-2 is derived from a study on a compound identified as compound 3, which is structurally related to this compound.[3] Further direct assays on this compound are recommended for precise quantification.

Experimental Protocols: Kinase Inhibition Assay

The determination of IC50 values for this compound against its target kinases typically involves an in vitro kinase assay. While the specific protocol used for generating the above data for this compound is not publicly detailed, a general and widely accepted methodology is described below. This protocol is based on luminescence-based ADP detection platforms, such as the ADP-Glo™ Kinase Assay.[4]

Objective: To measure the in vitro inhibitory activity of this compound against c-Met and VEGFR kinases.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the amount of kinase inhibition.

Materials:

-

Recombinant human c-Met or VEGFR kinase

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for c-Met)

-

ATP (Adenosine triphosphate)

-

This compound (Metatinib) at various concentrations

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well or 384-well white opaque microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration range might be from 1 µM down to 0.01 nM.

-

Kinase Reaction Setup:

-

Add the kinase assay buffer to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no kinase) from all experimental wells.

-

Normalize the data by setting the control (no inhibitor) as 100% kinase activity and the background as 0% activity.

-

Plot the normalized kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, motility, and survival.[5][6] this compound inhibits the kinase activity of c-Met, thereby blocking these downstream effects.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR, primarily VEGFR-2 on endothelial cells, to stimulate angiogenesis.[7][8][9] This process is crucial for tumor growth and metastasis. This compound targets the kinase domain of VEGFR, thereby inhibiting the downstream signaling events that lead to the formation of new blood vessels.

Caption: The VEGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the IC50 of this compound.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound is a potent dual inhibitor of the c-Met and VEGFR receptor tyrosine kinases. The quantitative data on its binding affinity, coupled with an understanding of its mechanism of action within key oncogenic signaling pathways, underscores its potential as a valuable candidate for cancer therapy. The provided experimental framework offers a basis for the continued investigation and characterization of this and similar multi-targeted kinase inhibitors. Further studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorbyt.com [biorbyt.com]

- 8. Targeting signaling pathways of VEGFR1 and VEGFR2 as a potential target in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SCR-1481B1 (Metatinib Anhydrous): A Technical Guide for Researchers

An In-depth Examination of the Dual c-Met and VEGFR Inhibitor

SCR-1481B1, also known as Metatinib anhydrous, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in oncogenesis and angiogenesis. This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used for its evaluation, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule. Its structure and key physicochemical properties, along with those of its free base form (Metatinib free base), are summarized below.

| Property | This compound (Metatinib anhydrous)[1] | Metatinib free base |

| Chemical Formula | C32H40ClF2N6O13P[1] | C24H18ClF2N4O7P |

| Molecular Weight | 821.12 g/mol [1] | 578.85 g/mol |

| CAS Number | 1174161-86-4[1] | 1174161-69-3 |

| Appearance | White to off-white solid[1] | White to off-white solid |

| Solubility | DMSO: ≥ 100 mg/mL (121.78 mM)[1] | Data not available |

| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline)[1] ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[1] | Data not available |

| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)[1] | 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month) |

| SMILES | O=C(C1=CN(COP(O)(O)=O)C=C(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(C(F)=C3)OC4=C(Cl)C(N)=NC=C4.OCC(CO)(CO)N.OCC(CO)(CO)N[1] | O=C(C1=CN(COP(O)(O)=O)C=C(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(OC4=C(Cl)C(N)=NC=C4)C(F)=C3 |

Biological Activity and Pharmacokinetics

This compound is a potent inhibitor of MET kinase with a reported IC50 of 1.7 nM. It also exhibits inhibitory activity against VEGFR. A phase I clinical trial of Metatinib tromethamine tablets in patients with advanced refractory solid tumors provided initial human pharmacokinetic data.

| Parameter | Value |

| Target(s) | c-Met/HGFR, VEGFR[1] |

| IC50 (MET Kinase) | 1.7 nM |

| IC50 (VEGFR) | Data not available |

| Tmax (SCR-1510 metabolite) | ~2.0 - 3.0 hours[2][3] |

| Terminal Elimination Half-life (SCR-1510 metabolite) | 8 - 14 hours[2][3] |

| Maximum Tolerated Dose (MTD) in Humans | 200 mg/day[2][3] |

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the c-Met and VEGFR signaling pathways, which are crucial for tumor cell proliferation, survival, migration, invasion, and angiogenesis.

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of kinase inhibitors like this compound. The specific details for this compound may be found in patent WO/2009/094417/A1.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase.

-

Reagents and Materials:

-

Recombinant human c-Met or VEGFR kinase

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

-

ATP

-

Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

This compound (or test compound)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

-

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Add the kinase, substrate, and kinase buffer to the wells of the assay plate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[5]

-

Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based readouts are common, where a decrease in signal corresponds to ATP consumption.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell-Based Proliferation Assay (General Protocol)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.

-

Reagents and Materials:

-

Cancer cell line with known c-Met or VEGFR pathway activation

-

Cell culture medium and supplements (e.g., FBS)

-

This compound (or test compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Experimental and Developmental Workflow

The preclinical development of a kinase inhibitor like this compound typically follows a structured workflow to identify and characterize promising lead candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to SCR-1481B1 (Metatinib), a Dual c-Met and VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR-1481B1, also known as Metatinib anhydrous, is a potent, small-molecule dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor (VEGFR). Aberrant signaling through these pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, survival, invasion, and angiogenesis. By targeting both of these critical pathways, this compound presents a promising therapeutic strategy for cancers dependent on c-Met and/or VEGFR activation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and available preclinical data for this compound.

Chemical Properties and Structure

There are discrepancies in the publicly available information regarding the precise molecular formula and weight of this compound. However, based on data from multiple chemical suppliers, the compound is a complex pyridone derivative. The most frequently cited patent, WO 2009094417 A1, is the authoritative source for the definitive chemical structure and synthesis of this compound. For the purpose of this guide, we will refer to the information that aligns with the primary literature and supplier data sheets that cite this patent.

| Property | Value | Reference |

| CAS Number | 1174161-86-4 | [1] |

| Synonyms | Metatinib anhydrous, c-Met inhibitor 2 | [1] |

| Molecular Formula | C32H40ClF2N6O13P | [1] |

| Molecular Weight | 821.12 g/mol | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of c-Met and VEGFR kinases, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins such as GRB2 and GAB1, leading to the activation of several downstream pathways critical for cell proliferation, motility, and survival, including:

-

RAS/MAPK Pathway: Promotes cell proliferation.

-

PI3K/Akt Pathway: Mediates cell survival and growth.

-

STAT3 Pathway: Involved in cell survival and differentiation.

This compound inhibits the initial autophosphorylation of c-Met, thus preventing the activation of these downstream effectors.

References

SCR-1481B1 in Angiogenesis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This dual-targeting mechanism positions this compound as a compelling agent in the study of angiogenesis, a critical process in tumor growth and metastasis. This technical guide provides an in-depth overview of this compound's role in angiogenesis, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound and its Targets in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer. Two key signaling pathways that drive tumor angiogenesis are the VEGF/VEGFR and HGF/c-Met axes.

-

VEGF/VEGFR Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central regulators of endothelial cell proliferation, migration, and survival, all crucial steps in angiogenesis.

-

HGF/c-Met Pathway: Hepatocyte Growth Factor (HGF) and its receptor, c-Met, also play a significant role in promoting angiogenesis, as well as tumor cell invasion and metastasis.[1]

This compound is a potent compound that demonstrates activity against cancers that are dependent on Met activation, and it also functions as a VEGFR inhibitor.[2] This dual inhibitory action suggests a synergistic potential to block redundant signaling pathways that tumors often exploit to escape anti-angiogenic therapies.

Quantitative Data Summary

A Phase I clinical trial of Metatinib Tromethamine Tablet in patients with advanced refractory solid tumors provides some initial clinical efficacy data.

| Clinical Trial Parameter | Result | Citation |

| Maximum Tolerated Dose (MTD) | 200 mg/day | [3] |

| Objective Response Rate (ORR) | 11.1% | [3] |

| Disease Control Rate (DCR) | 61.1% | [3] |

| Median Progression-Free Survival (PFS) | 2.75 months | [3] |

Table 1: Summary of Phase I Clinical Trial Data for Metatinib Tromethamine Tablet. This table summarizes the key efficacy and safety findings from the initial clinical evaluation of this compound in a clinical setting.[3]

Experimental Protocols

Detailed experimental protocols for this compound in specific angiogenesis assays are not publicly available. However, based on standard methodologies, the following protocols can be adapted for the evaluation of this compound's anti-angiogenic properties.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in endothelial cell growth medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Basement membrane extract (e.g., Matrigel)

-

This compound

-

96-well plates

-

Microscope with imaging capabilities

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or a vehicle control.

-

Seed the HUVECs onto the solidified basement membrane extract at a density of 10,000-20,000 cells/well.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

6-well or 12-well plates

-

Pipette tip or cell scraper

-

Microscope with imaging capabilities

Protocol:

-

Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or cell scraper.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

-

Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic effects by simultaneously inhibiting the VEGFR and c-Met signaling pathways.

Caption: Dual inhibition of VEGFR and c-Met signaling by this compound.

By blocking these pathways, this compound can inhibit the key processes of angiogenesis:

-

Inhibition of Endothelial Cell Proliferation and Survival: Both VEGFR and c-Met activation lead to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation and survival.

-

Inhibition of Endothelial Cell Migration: These signaling pathways also regulate the cytoskeletal rearrangements and migratory machinery necessary for endothelial cells to move and form new vessel sprouts.

-

Reduction of Vascular Permeability: VEGF is also known as vascular permeability factor, and its inhibition can lead to the normalization of tumor vasculature and reduced leakiness.

Caption: A typical experimental workflow to assess the anti-angiogenic activity of this compound.

Conclusion and Future Directions

This compound represents a promising anti-angiogenic agent due to its dual inhibition of the critical VEGFR and c-Met pathways. The available data, although limited in the public domain, suggests potent activity. Further preclinical studies are warranted to fully elucidate its efficacy in various in vitro and in vivo models of angiogenesis. Specifically, detailed dose-response studies in endothelial cell proliferation, migration, and tube formation assays would provide crucial quantitative data. Moreover, in vivo studies using tumor xenograft models would be essential to confirm its anti-angiogenic and anti-tumor efficacy in a more complex biological system. The development of resistance to anti-angiogenic therapies remains a significant clinical challenge, and the dual-targeting approach of this compound may offer a strategy to overcome or delay the onset of resistance.

References

SCR-1481B1: A Dual c-MET/VEGFR2 Inhibitor Remodeling the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCR-1481B1, also known as Metatinib, is a novel small molecule inhibitor targeting both the c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases. These pathways are critical drivers of tumor progression, angiogenesis, invasion, and metastasis. By simultaneously blocking these two key signaling axes, this compound presents a promising therapeutic strategy to overcome resistance mechanisms and effectively modulate the complex tumor microenvironment (TME). This technical guide provides an in-depth overview of this compound, summarizing available clinical data, outlining relevant experimental protocols, and visualizing the core signaling pathways it disrupts. While specific preclinical data on the direct impact of this compound on the TME is emerging, this document leverages data from analogous dual inhibitors and the established understanding of c-MET and VEGFR2 signaling to provide a comprehensive resource for researchers in oncology drug development.

Core Mechanism of Action: Dual Inhibition of c-MET and VEGFR2

The rationale for targeting both c-MET and VEGFR2 stems from their synergistic roles in promoting cancer progression.

-

c-MET Pathway: The binding of its ligand, Hepatocyte Growth Factor (HGF), activates the c-MET receptor, leading to the activation of downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MAPK, and STAT pathways. Aberrant c-MET signaling, through overexpression, mutation, or amplification, is implicated in increased cell proliferation, survival, motility, and invasion. Furthermore, c-MET activation is a known mechanism of resistance to anti-angiogenic therapies that target the VEGF pathway.

-

VEGFR2 Pathway: As the primary receptor for VEGF-A, VEGFR2 is a central regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Activation of VEGFR2 triggers downstream signaling that promotes endothelial cell proliferation, migration, and survival.

By inhibiting both c-MET and VEGFR2, this compound is designed to not only directly inhibit tumor cell growth and survival but also to disrupt the tumor's vascular supply and potentially overcome resistance to anti-angiogenic therapies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I clinical trial of Metatinib (this compound) in patients with advanced refractory solid tumors.[2][3]

Table 1: Clinical Efficacy of Metatinib (Phase I Trial) [2][3]

| Endpoint | Value | Patient Population |

| Objective Response Rate (ORR) | 11.1% | Advanced Refractory Solid Tumors (n=18) |

| Disease Control Rate (DCR) | 61.1% | Advanced Refractory Solid Tumors (n=18) |

| Median Progression-Free Survival (PFS) | 2.75 months | Advanced Refractory Solid Tumors (n=18) |

Table 2: Safety and Tolerability of Metatinib (Phase I Trial) [2][3]

| Parameter | Value/Description |

| Maximum Tolerated Dose (MTD) | 200 mg/day |

| Dose-Limiting Toxicities (DLTs) | Hand-foot skin reaction, diarrhea, and liver dysfunction |

| Most Common Treatment-Related Adverse Events (TRAEs) | Skin toxicity (50%), diarrhea (33.3%), and liver dysfunction (27.8%) |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual inhibitory action of this compound on the c-MET and VEGFR2 signaling pathways.

Caption: Dual inhibition of c-MET and VEGFR2 by this compound.

Experimental Workflow: In Vivo Xenograft Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical setting.

Caption: Workflow for in vivo efficacy studies of this compound.

Detailed Experimental Protocols

While specific published protocols for this compound are limited, the following represents a generalized, adaptable protocol for in vivo xenograft studies based on standard methodologies for similar compounds.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

-

Human cancer cell line with known c-MET and/or VEGFR2 expression (e.g., MKN-45 gastric cancer cells).

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

This compound (formulated for oral gavage).

-

Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Matrigel (optional, for enhancing tumor take).

-

Calipers for tumor measurement.

-

Anesthesia (e.g., isoflurane).

-

Surgical tools for tumor excision.

-

Reagents for tissue processing and analysis (formalin, antibodies for IHC, etc.).

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in sterile PBS or media, with or without Matrigel, at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound or vehicle control daily via oral gavage at predetermined dose levels.

-

Monitor body weight as an indicator of toxicity.

-

-

Study Endpoint and Tissue Collection:

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

-

At the end of the study, euthanize mice and excise tumors.

-

-

Tumor Microenvironment Analysis:

-

Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., for CD31 to assess microvessel density, F4/80 for macrophages, CD8 for cytotoxic T cells).

-

Process another portion of the tumor for flow cytometry to quantify immune cell populations.

-

Snap-freeze a portion of the tumor for protein or RNA analysis (e.g., Western blot for downstream signaling proteins, qPCR for cytokine expression).

-

Anticipated Effects on the Tumor Microenvironment

Based on the dual inhibition of c-MET and VEGFR2, this compound is anticipated to induce significant changes within the tumor microenvironment:

-

Anti-Angiogenic Effects: Inhibition of VEGFR2 is expected to reduce tumor vascularization, leading to decreased microvessel density. This can result in increased hypoxia within the tumor.

-

Modulation of Immune Infiltration: The TME is often immunosuppressive. By targeting pathways that can influence cytokine and chemokine production, this compound may alter the immune cell landscape. This could involve a reduction in immunosuppressive cells like M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and an increase in the infiltration and activity of anti-tumor effector cells such as CD8+ cytotoxic T lymphocytes.

-

Impact on Stromal Cells: The c-MET pathway is also active in cancer-associated fibroblasts (CAFs), which contribute to the desmoplastic stroma and can promote tumor growth and invasion. Inhibition of c-MET may alter CAF function and the composition of the extracellular matrix.

-

Inhibition of Invasion and Metastasis: Both c-MET and VEGFR2 signaling contribute to the breakdown of the extracellular matrix and increased cell motility, facilitating local invasion and distant metastasis. Dual inhibition is expected to potently suppress these processes.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a dual mechanism of action that addresses key drivers of tumor progression and the complexities of the tumor microenvironment. The initial clinical data demonstrates a manageable safety profile and anti-tumor activity in a heavily pre-treated patient population.

Future research should focus on:

-

Detailed Preclinical TME Profiling: Comprehensive in vivo studies are needed to fully characterize the effects of this compound on the various cellular and non-cellular components of the TME across different tumor types.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials. This could include c-MET and VEGFR2 expression levels, as well as baseline characteristics of the tumor immune microenvironment.

-

Combination Therapies: The immunomodulatory effects of this compound suggest its potential for synergistic activity with immune checkpoint inhibitors. Preclinical and clinical evaluation of such combinations is a logical next step.

References

- 1. A Comprehensive Exploration of Agents Targeting Tumor Microenvironment: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SCR-1481B1: A Technical Overview of a Dual c-MET/VEGFR2 Inhibitor

Disclaimer: Publicly available, detailed preclinical study data for SCR-1481B1 (also known as Metatinib) is limited. This document provides a comprehensive overview based on its known mechanism as a dual inhibitor of the c-MET and VEGFR2 receptor tyrosine kinases and general principles of preclinical drug development for this class of compounds. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor targeting both the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The dual inhibition of these pathways is a rational approach in oncology, as they are key drivers of tumor growth, proliferation, angiogenesis, invasion, and metastasis. Aberrant c-MET signaling can contribute to resistance to anti-angiogenic therapies that target the VEGF pathway, providing a strong rationale for simultaneous inhibition.

Mechanism of Action and Signaling Pathways

This compound is expected to function as an ATP-competitive inhibitor at the kinase domains of both c-MET and VEGFR2. By blocking the phosphorylation and subsequent activation of these receptors, this compound would inhibit downstream signaling cascades crucial for cancer progression.

c-MET Signaling Pathway: The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation, activating several downstream pathways including the RAS/MAPK, PI3K/Akt, and STAT3 pathways. These pathways promote cell survival, proliferation, and motility.

VEGFR2 Signaling Pathway: VEGF-A binding to VEGFR2 is a primary driver of angiogenesis. This interaction leads to receptor dimerization, phosphorylation, and activation of downstream effectors that mediate endothelial cell proliferation, migration, and survival, ultimately leading to new blood vessel formation.

The anticipated dual inhibitory effect of this compound on these pathways is illustrated in the diagram below.

Preclinical Studies: Data and Protocols

While specific quantitative data for this compound is not publicly available, this section outlines the typical preclinical studies and data that would be generated for a dual c-MET/VEGFR2 inhibitor.

In Vitro Studies

-

Enzymatic Assays: To determine the inhibitory activity against the target kinases.

-

Data Presentation:

Kinase IC50 (nM) c-MET Data not available | VEGFR2 | Data not available |

-

-

Cell-Based Assays: To assess the effect on cancer cell lines with varying levels of c-MET and VEGFR2 expression and/or activation.

-

Data Presentation:

Cell Line Primary Tumor Type c-MET/VEGFR2 Status Proliferation IC50 (µM) Example: Hs746T Gastric c-MET amplified Data not available Example: U-87 MG Glioblastoma High c-MET/VEGFR2 Data not available | Example: HUVEC | Endothelial | High VEGFR2 | Data not available |

-

Experimental Protocol (General):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo®).

-

IC50 values are calculated using non-linear regression analysis.

-

-

In Vivo Efficacy Studies

-

Xenograft Models: Human tumor cells are implanted into immunocompromised mice to evaluate the anti-tumor activity of this compound.

-

Data Presentation:

Tumor Model Treatment Group Dose & Schedule Tumor Growth Inhibition (%) Example: Gastric Cancer Xenograft Vehicle - 0 This compound Data not available Data not available Example: Lung Cancer Xenograft Vehicle - 0 | | this compound | Data not available | Data not available |

-

Experimental Protocol (General):

-

Establishment of tumors: 5-10 x 10^6 tumor cells are injected subcutaneously into the flank of athymic nude mice.

-

Treatment initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

-

Drug administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.

-

-

Pharmacokinetic (PK) Studies

-

Animal PK: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.

-

Data Presentation:

Species Dose (mg/kg) & Route Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Half-life (h) Mouse Data not available Data not available Data not available Data not available Data not available | Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

-

Experimental Protocol (General):

-

This compound is administered to animals (e.g., mice, rats) via intravenous (i.v.) and oral (p.o.) routes.

-

Blood samples are collected at various time points post-dosing.

-

Plasma concentrations of this compound are determined using LC-MS/MS.

-

PK parameters are calculated using non-compartmental analysis.

-

-

Toxicology Studies

-

Dose Range-Finding and Maximum Tolerated Dose (MTD) Studies: To determine the toxicity profile and the highest dose that does not cause unacceptable side effects.

-

Data Presentation:

Species Dosing Regimen MTD (mg/kg/day) Observed Toxicities Mouse Data not available Data not available Data not available | Rat | Data not available | Data not available | Data not available |

-

Experimental Protocol (General):

-

Animals are administered escalating doses of this compound for a defined period (e.g., 7-14 days).

-

Clinical signs of toxicity, body weight changes, and mortality are monitored daily.

-

At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are examined for gross pathology and histopathology.

-

-

Conclusion

This compound, as a dual inhibitor of c-MET and VEGFR2, represents a promising strategy for the treatment of various cancers. While detailed public preclinical data is not available, the established roles of its targets suggest a strong therapeutic potential. The typical preclinical evaluation for such a compound would involve a comprehensive assessment of its in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. Further disclosure of preclinical and clinical data will be essential to fully understand the therapeutic utility of this compound.

Methodological & Application

SCR-1481B1 Experimental Protocol: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting both the c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1][2] Aberrant signaling through these pathways is implicated in tumor growth, angiogenesis, and metastasis. The dual inhibitory action of this compound suggests its potential as a therapeutic agent in cancers where c-MET and/or VEGFR signaling are dysregulated. These application notes provide detailed protocols for in vitro and in vivo experimental evaluation of this compound.

II. Mechanism of Action

This compound exerts its anti-tumor activity by competitively binding to the ATP-binding sites of both c-MET and VEGFR2 kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. This dual inhibition disrupts crucial cellular processes for cancer progression, including cell proliferation, survival, migration, and angiogenesis.

Caption: this compound inhibits c-MET and VEGFR2 signaling pathways.

III. Quantitative Data Summary

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| Kinase Assay | c-MET | N/A | Data not available | |

| VEGFR2 | N/A | Data not available | ||

| Cell Viability Assay | N/A | Specify | Data not available |

| In Vivo Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Specify Xenograft | Specify | Specify | Data not available |

Note: Specific IC50 values and in vivo efficacy data for this compound are not publicly available in the provided search results. Researchers should perform dose-response studies to determine these values in their experimental systems.

IV. Experimental Protocols

A. In Vitro Assays

1. Kinase Activity Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound against c-MET and VEGFR2 kinases.

Caption: Workflow for in vitro kinase activity assay.

-

Materials:

-

Recombinant human c-MET or VEGFR2 kinase

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and diluted this compound to the appropriate wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

-

2. Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., a line with known c-MET or VEGFR activation)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-